molecular formula C9H19N3O2 B15282316 N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide

N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide

Cat. No.: B15282316
M. Wt: 201.27 g/mol
InChI Key: OBZHUIZZQIPULA-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide is a heterocyclic acetimidamide derivative characterized by a pyrrolidine core substituted with methoxymethyl and methyl groups at the 3- and 4-positions, respectively.

The synthesis of related N'-hydroxyacetimidamides typically involves the reaction of nitriles with hydroxylamine under controlled conditions (Method B, as described in ) . For example, (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (27) was synthesized from 2-(pyridin-2-yl)acetonitrile, yielding distinct NMR signals for the hydroxyimino group (δ9.56 ppm, broad singlet) and aromatic protons .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N'-hydroxy-2-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanimidamide

InChI

InChI=1S/C9H19N3O2/c1-7-3-12(5-9(10)11-13)4-8(7)6-14-2/h7-8,13H,3-6H2,1-2H3,(H2,10,11)

InChI Key

OBZHUIZZQIPULA-UHFFFAOYSA-N

Isomeric SMILES

CC1CN(CC1COC)C/C(=N/O)/N

Canonical SMILES

CC1CN(CC1COC)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the condensation of 3-(methoxymethyl)-4-methylpyrrolidine with an appropriate acetimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxymethyl and methylpyrrolidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound can be compared to analogs based on substituent diversity:

Table 1: Structural Comparison of Selected N'-Hydroxyacetimidamide Derivatives
Compound Name Substituent Group Key Structural Features
Target Compound 3-(methoxymethyl)-4-methylpyrrolidine Aliphatic heterocycle with methoxy and methyl substituents
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide Pyridin-2-yl Aromatic heterocycle (pyridine ring)
(Z)-N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl Aromatic heterocycle (thiophene ring)
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide 1-Methylpiperidin-4-yl Saturated six-membered ring (piperidine)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridinyl and thienyl analogs () exhibit aromatic proton signals in NMR (e.g., δ7.25–7.49 ppm for pyridine ), whereas the target compound’s pyrrolidine substituent would display aliphatic proton shifts (e.g., δ2.31 ppm for methyl groups in similar compounds ).
  • Steric and Electronic Effects : The methoxymethyl group in the target compound may enhance solubility compared to purely hydrocarbon substituents (e.g., methyl or phenyl groups in ).

Spectral Data Comparison

While direct NMR data for the target compound are unavailable, analogs provide reference points:

Table 2: NMR Spectral Shifts of Key Protons in Analogs
Compound Name Hydroxyimino Proton (δ, ppm) Aliphatic Protons (δ, ppm) Aromatic Protons (δ, ppm)
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide 9.56 (br s, 1H) 2.31 (s, 3H, CH3) 7.18–7.49 (m, 4H)
N'-Hydroxy-2-(isopropylsulfonyl)acetimidamide Not reported 1.20–1.35 (d, 6H, CH(CH3)2) N/A
(Z)-N'-Hydroxy-2-(2-thienyl)ethanimidamide Not reported 3.57 (s, 2H, CH2) 6.85–7.47 (m, 3H, thiophene)

Key Observations :

  • The hydroxyimino proton in acetimidamides consistently appears as a broad singlet near δ9.5–10 ppm .
  • Methyl groups in aliphatic substituents (e.g., pyrrolidine or piperidine rings) resonate at δ2.1–2.5 ppm .

Key Observations :

  • High-yield syntheses (e.g., 94% for p-tolyl analog ) suggest efficient protocols for aromatic substituents.
  • Heterocyclic substituents (e.g., pyrrolidine in the target compound) may require tailored conditions due to steric hindrance.

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